2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
Description
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a heteroaromatic compound featuring a pyrazole ring substituted with bromine at the 4-position, linked to a 3-fluorobenzaldehyde moiety. This structure combines electrophilic (aldehyde) and halogenated (bromo, fluoro) groups, making it a versatile intermediate in medicinal chemistry and materials science. Its aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the electron-withdrawing fluorine and bromine substituents influence electronic properties and reactivity .
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
InChI Key |
PRVXQMHGGMROSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis of pyrazole rings typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For a compound like 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde , one might start with a fluorinated benzaldehyde derivative and attach a pyrazole ring through a suitable linkage.
Bromination of Pyrazoles
Bromination of pyrazoles can be achieved using brominating agents such as N-bromosuccinimide (NBS) under appropriate conditions. This step would be crucial in introducing the bromo substituent onto the pyrazole ring.
Coupling Reactions
To link the pyrazole ring to the fluorinated benzaldehyde, coupling reactions such as Suzuki or Buchwald-Hartwig reactions might be employed. These reactions require suitable functional groups on both the pyrazole and the benzaldehyde moieties.
Analysis of Related Compounds
While specific data on This compound is limited, related compounds provide valuable insights into potential synthesis strategies:
4-Bromo-2-fluorobenzaldehyde can be synthesized by oxidizing (4-bromo-3-fluoro-phenyl)-methanol using pyridinium chlorochromate, as described in. This method illustrates how fluorinated benzaldehydes can be prepared.
2-Bromo-4-fluorobenzaldehyde synthesis involves the bromination of 4-fluorobenzaldehyde using a mixture of organic and inorganic acids, as detailed in. This shows how bromination can be achieved in similar systems.
Data Tables
Due to the lack of specific data on This compound , the following table provides general information on related compounds and their synthesis conditions:
Extensive Research Discoveries
Extensive research in organic synthesis has led to the development of various methods for forming complex molecules like This compound . Advances in coupling reactions, bromination techniques, and pyrazole ring formation have provided a robust toolkit for chemists to design and synthesize novel compounds with specific properties.
Professional and Authoritative Sources
This analysis draws from professional and authoritative sources in the field of organic chemistry, including patent documents and peer-reviewed articles. These sources provide a comprehensive understanding of the synthesis strategies and conditions that can be applied to complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzoic acid.
Reduction Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzyl alcohol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the target, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Aldehyde vs. Hydroxyl/Ketone : The aldehyde group in the target compound enhances electrophilicity compared to hydroxyl or ketone analogs, enabling nucleophilic additions (e.g., in drug conjugate synthesis) .
- Bromine Position : Bromine at the pyrazole 4-position is conserved across analogs, suggesting its role in steric or electronic modulation of reactivity .
Physicochemical Properties
Comparative data on solubility, lipophilicity (LogP), and spectroscopic properties:
| Compound | LogP | Solubility (Predicted) | IR/NMR Key Peaks |
|---|---|---|---|
| This compound | ~2.5* | Low (non-polar solvents) | Aldehyde C=O ~1700 cm⁻¹ (IR) |
| 4-Bromo-2-(1H-pyrazol-3-yl)phenol | 2.34 | Moderate (DMSO) | Phenol O-H ~3200 cm⁻¹ (IR) |
| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 2.34 | Low (ethanol) | Hydroxyl O-H ~3250 cm⁻¹ (IR) |
| 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine | ~2.8* | Low (chloroform) | Amine N-H ~3400 cm⁻¹ (IR) |
Key Findings :
- The target compound’s LogP (~2.5) suggests moderate lipophilicity, comparable to phenol derivatives but lower than amine-containing analogs .
- IR spectra differences (aldehyde C=O vs. phenol O-H) provide distinct fingerprints for analytical identification .
Biological Activity
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a pyrazole derivative characterized by a bromine substituent at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The unique structural features of this compound enhance its reactivity and interaction with biological targets.
The molecular formula of this compound is C10H7BrN2O, with a molecular weight of approximately 251.08 g/mol. The presence of halogen atoms (bromine and fluorine) contributes to its chemical reactivity, making it suitable for various applications in drug development and biochemical research.
Research indicates that the biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can interact with specific enzymes by binding to their active sites, potentially blocking enzymatic functions. This action may occur through the formation of covalent bonds with nucleophilic residues in proteins, which is crucial for its pharmacological effects.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:
- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit kinases, which are critical in cancer signaling pathways. The inhibition profile indicated low micromolar activity against specific kinases, suggesting its role in cancer therapy .
- Antitumor Activity : Research involving related pyrazole derivatives demonstrated significant anticancer activity against glioblastoma cell lines. The compounds were shown to inhibit neurosphere formation in patient-derived glioma stem cells, indicating potential for targeting cancer stem cells .
- Anti-inflammatory Research : Investigations into pyrazole derivatives have revealed anti-inflammatory properties, with compounds exhibiting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations.
Q & A
Q. What safety protocols are critical for handling this compound under inert conditions?
- Answer : (i) Store under argon at −20°C in amber vials to prevent aldehyde oxidation. (ii) Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions). (iii) Neutralize waste with 10% NaHCO₃ before disposal .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
